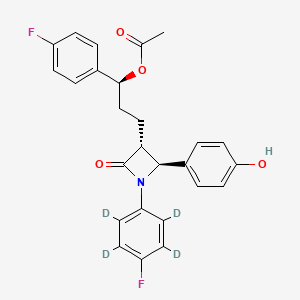

3-O-Acetyl Ezetimibe-d4

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-RXBMDDDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation of 3 O Acetyl Ezetimibe D4

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into a target molecule can be achieved through various established and emerging synthetic methods. These approaches are foundational to creating the deuterated analogue of Ezetimibe (B1671841).

Isotopic labeling is a technique that replaces one or more atoms in a molecule with their isotopes to track their path through a reaction or a biological system. numberanalytics.com For stable isotopes like deuterium (²H or D), the primary methods of incorporation involve either direct synthesis using commercially available, isotope-containing precursors or through hydrogen/deuterium (H/D) exchange reactions on a substrate. symeres.com The choice of method depends on factors like the desired labeling position, the availability of starting materials, and cost-effectiveness. kit.edu

Deuterium-labeled compounds are valuable tools in scientific research for several reasons. symeres.comcreative-proteomics.com They are instrumental in mechanistic and kinetic studies, as the substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which helps in elucidating reaction mechanisms. symeres.com In pharmaceutical research, deuterium labeling is extensively used to study metabolic pathways, bioavailability, and to improve the pharmacokinetic profiles of drugs. symeres.commedchemexpress.com

Table 1: Key Principles of Isotopic Labeling

| Principle | Description | Application Example |

|---|---|---|

| Labeled Precursor Synthesis | Involves synthesizing the target molecule from a starting material that already contains the desired isotope. symeres.com | Synthesizing [²H4] Ezetimibe using [²H5] fluorobenzene (B45895) as a precursor. researchgate.net |

| H/D Exchange Reactions | Involves the direct replacement of hydrogen atoms with deuterium atoms on a substrate molecule, often using D₂O as the deuterium source. symeres.com | Preparing deuterated alkyl reagents for use in drug discovery. |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. symeres.com | Used in mechanistic studies to determine rate-limiting steps involving C-H bond cleavage. thieme-connect.de |

| Metabolic Pathway Tracing | Labeled compounds act as tracers to identify and quantify metabolites in drug metabolism studies. symeres.comcreative-proteomics.com | Using deuterated drugs to analyze metabolic profiles and drug interactions. symeres.com |

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product. thieme-connect.debeilstein-journals.org This approach is highly efficient for creating complex molecules and can be adapted for the synthesis of deuterated compounds by using one or more deuterated starting materials. beilstein-journals.orgresearchgate.net MCRs offer an efficient pathway to build libraries of drug-like compounds with high atomic economy and reduced waste. thieme-connect.de

The use of deuterated building blocks, such as deuterated aldehydes or isocyanides, in well-known MCRs like the Ugi, Passerini, or Biginelli reactions allows for the direct and controlled incorporation of deuterium into the final product structure. beilstein-journals.orgresearchgate.net This method provides access to a diverse array of deuterated products with synthetic ease and often without isotopic scrambling. beilstein-journals.org

Table 2: Examples of Multicomponent Reactions in Deuterated Synthesis

| MCR Type | Reactants | Product Type | Relevance to Deuterated Synthesis |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Can incorporate deuterated aldehydes or isocyanides to produce deuterated peptide-like structures. beilstein-journals.orgresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Utilizes deuterated aldehydes to form complex deuterated esters. beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine | Allows for the synthesis of site-specifically deuterated dihydropyridines, a common scaffold in pharmaceuticals. beilstein-journals.org |

The Ezetimibe molecule contains a 2-azetidinone (β-lactam) ring with three chiral centers, making stereocontrol a critical aspect of its synthesis. google.com Stereoselective synthesis ensures that these chiral centers are formed with the correct spatial orientation. When preparing deuterated analogues, these stereoselective methods must be compatible with the isotopic labeling strategy.

Key strategies for the stereoselective synthesis of the azetidinone core include:

Catalytic Asymmetric Cycloadditions: A highly stereoselective 1,3-dipolar cycloaddition has been reported as a crucial step in a total synthesis of Ezetimibe, where the configuration of the starting material dictates the stereochemistry of the final product. acs.org

Directed Lithiation and Electrophile Trapping: Studies on N-thiopivaloylazetidin-3-ol have shown that α-lithiation followed by trapping with an electrophile can produce 2-substituted azetidines with good diastereoselectivity. nih.gov Interestingly, when deuterium was used as the electrophile in this specific system, it resulted in the cis-diastereoisomer, highlighting that the stereochemical outcome can depend on the electrophile used. nih.gov

Enantioselective Reductions: The synthesis of Ezetimibe often involves the stereoselective reduction of a ketone to form the chiral hydroxyl group on the side chain. google.com This is commonly achieved using catalysts like chiral oxazaborolidines (CBS catalysts). google.com

Multicomponent Reaction (MCR) Methodologies for Deuterated Analogues

Specific Pathways for 3-O-Acetyl Ezetimibe-d4 Production

The production of this compound involves the synthesis of the deuterated Ezetimibe core, followed by a final acetylation step.

The "d4" designation in Ezetimibe-d4 typically refers to the four deuterium atoms located on the N-1 p-fluorophenyl ring. caymanchem.comnih.gov Therefore, the synthesis begins with a deuterated precursor. A documented approach for preparing [²H4] Ezetimibe involves using [²H5] fluorobenzene as the starting material, which is then elaborated over several steps to construct the final molecule. researchgate.net

The general synthetic route to Ezetimibe involves the reaction of a protected 4-hydroxyphenyl imine with a suitable acid chloride to form the β-lactam ring, followed by the stereoselective addition of the side chain. google.com To produce the d4 analogue, the imine precursor is synthesized from a deuterated aniline (B41778) derivative, which itself is derived from the initial deuterated fluorobenzene.

Table 3: Key Reagents and Intermediates in Ezetimibe-d4 Synthesis

| Compound/Reagent | Role in Synthesis | Reference |

|---|---|---|

| [²H₅] Fluorobenzene | Initial deuterated starting material for the N-phenyl-d4 ring system. | researchgate.net |

| Deuterated 4-Fluoroaniline | Key intermediate derived from [²H₅] Fluorobenzene to form the N-aryl group of the azetidinone. | Implied from researchgate.net |

| Chiral Oxazaborolidine (CBS) Catalyst | Catalyst for the enantioselective reduction of the side-chain ketone to form the (S)-hydroxyl group. | google.com |

| Acetic Anhydride (B1165640) | Acetylating agent for the final conversion of Ezetimibe-d4 to this compound. | nih.gov |

| Lipase (e.g., Novozym 435) | Biocatalyst for regioselective acetylation, offering an alternative to chemical methods. | uni-graz.at |

Ezetimibe has two hydroxyl groups: one phenolic hydroxyl on the C-4 phenyl ring and one secondary alcohol on the C-3 side chain. The target compound, this compound, requires selective acetylation of the secondary alcohol on the side chain.

Two primary methods can be employed for this selective transformation:

Chemical Acetylation: Direct acetylation using reagents like acetic anhydride in the presence of a base such as pyridine (B92270) can be used. nih.gov Achieving high regioselectivity may require careful control of reaction conditions or the use of protecting groups for the more reactive phenolic hydroxyl group.

Enzymatic Acetylation: Biocatalysis using enzymes like lipases (e.g., Novozym 435) offers a highly regioselective alternative. uni-graz.at Lipases are known to selectively acylate alcohols in the presence of other hydroxyl groups, often with high yield and selectivity, which can simplify the synthesis by avoiding protection-deprotection steps. uni-graz.atacs.org

Following the acetylation reaction, the final product must be purified to remove any unreacted starting materials, di-acetylated byproducts, or other impurities. Standard chromatographic techniques are employed for this purpose. Purification of Ezetimibe and its intermediates is typically achieved using column chromatography, and for final high-purity products, methods like High-Performance Liquid Chromatography (HPLC) are utilized. google.com

Advanced Analytical Method Development for 3 O Acetyl Ezetimibe D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification Methodologies

The development of a quantitative LC-MS/MS method for 3-O-Acetyl Ezetimibe-d4 involves meticulous optimization of both the mass spectrometer and the liquid chromatography system. This ensures accurate detection and separation from the non-deuterated analyte and potential matrix interferences. As a stable-isotope labeled internal standard, this compound is expected to co-elute with the target analyte, 3-O-Acetyl Ezetimibe (B1671841), and exhibit similar ionization behavior, which corrects for variability during sample preparation and analysis. researchgate.net

The mass spectrometer is tuned to selectively detect and quantify the specific mass-to-charge ratio (m/z) of the precursor ion and a specific fragment ion, a technique known as Multiple Reaction Monitoring (MRM).

Electrospray Ionization (ESI) is the most common ionization technique for compounds like Ezetimibe and its derivatives due to its soft ionization nature, which keeps the molecule intact for initial mass analysis. For Ezetimibe, which contains a phenolic hydroxyl group, ESI in the negative ion mode is highly effective, as this group readily deprotonates to form a [M-H]⁻ ion. iosrjournals.orgglobalresearchonline.net This principle extends to its acetylated form. While acetylation of the hydroxyl group may slightly alter ionization efficiency, negative mode ESI remains a primary choice.

Alternatively, positive mode ESI can be explored. Some methods for the parent compound, Ezetimibe, have utilized a switch between negative and positive ESI modes to detect different analytes in the same run. researchgate.netnih.gov The optimal mode for this compound would be determined by infusing a standard solution of the compound into the mass spectrometer and evaluating signal intensity and stability in both polarities.

Multiple Reaction Monitoring (MRM) provides exceptional selectivity and is the foundation of quantitative LC-MS/MS analysis. This process involves selecting the precursor ion (the ionized molecule of interest) and then fragmenting it to produce a characteristic product ion.

For the parent compound, Ezetimibe, a common MRM transition in negative ESI mode is m/z 408.4 → 271.0. globalresearchonline.net For its deuterated internal standard, Ezetimibe-d4, the corresponding transition is m/z 412.1 → 275.1. globalresearchonline.net This fragmentation corresponds to the cleavage of the fluorophenyl-hydroxypropyl side chain.

To develop the MRM transition for this compound, the mass of the acetyl group (C₂H₂O, approximately 42.04 Da) must be considered. The precursor ion [M-H]⁻ would have an m/z of approximately 454.5 (412.5 for Ezetimibe-d4 + 42.04 for the acetyl group). Assuming the fragmentation pattern is analogous to that of Ezetimibe, where the core azetidinone structure containing the acetylated hydroxyphenyl group remains intact, the product ion would also shift by the mass of the acetyl group. Therefore, a logical product ion would be approximately m/z 317.1 (275.1 + 42.04). The final optimized MRM transitions are determined experimentally to maximize signal response.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Ezetimibe | Negative ESI | 408.4 | 271.0 | globalresearchonline.net |

| Ezetimibe-d4 | Negative ESI | 412.1 | 275.1 | globalresearchonline.net |

| 3-O-Acetyl Ezetimibe | Negative ESI | ~450.4 (Calculated) | ~313.0 (Calculated) | N/A |

| This compound | Negative ESI | ~454.5 (Calculated) | ~317.1 (Calculated) | N/A |

Chromatographic separation is essential to isolate the analyte from other compounds in the sample matrix prior to detection by the mass spectrometer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant separation technique for Ezetimibe and its related substances. ajpaonline.comderpharmachemica.comajpaonline.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The moderately non-polar nature of Ezetimibe and its acetylated form makes them well-suited for retention and separation on RP-HPLC systems. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve optimal separation and peak shape within a reasonable runtime. ajpaonline.comoup.com

The choice of stationary and mobile phases is critical for achieving good chromatographic resolution.

Stationary Phase: C18 (octadecylsilane) columns are the most widely used stationary phases for the analysis of Ezetimibe and are the logical first choice for its acetylated derivative. globalresearchonline.netajpaonline.comderpharmachemica.com These columns provide excellent retention for moderately non-polar compounds. Other phases, such as C8 or Phenyl-Hexyl, have also been employed and can offer alternative selectivity if co-eluting interferences are an issue. researchgate.net

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ajpaonline.comderpharmachemica.com To improve peak shape and control ionization, additives are commonly used. For LC-MS/MS analysis, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred. globalresearchonline.net Weak acids like formic acid are also frequently added to the mobile phase to promote protonation or deprotonation, leading to better chromatographic peaks and more stable ESI signals. iosrjournals.org Optimization involves adjusting the organic solvent ratio and the buffer concentration to achieve the desired retention time and separation.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography System | Reversed-Phase HPLC (RP-HPLC) | ajpaonline.com |

| Column (Stationary Phase) | C18 (e.g., 150 x 4.6 mm, 5 µm) | globalresearchonline.net |

| Mobile Phase | Acetonitrile and/or Methanol with aqueous buffer (e.g., 10mM Ammonium Formate) | globalresearchonline.netajpaonline.com |

| Flow Rate | 0.5 - 1.2 mL/min | globalresearchonline.netajpaonline.com |

| Elution Mode | Isocratic or Gradient | derpharmachemica.comoup.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Systems

Sample Preparation Techniques for Biological Matrices

The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix, such as plasma or serum, while removing interfering substances that could compromise the analytical results. For this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques.

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Ezetimibe and its derivatives, LLE is a widely used technique. iosrjournals.orgijbpas.comresearchgate.netnih.govnih.gov The process often involves the use of a solvent like methyl tert-butyl ether to extract the analytes from plasma. iosrjournals.orgnih.govnih.gov The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic solvent. The recovery of Ezetimibe and its deuterated internal standards using LLE has been reported to be high, often in the range of 95.7 to 99.8%. ijbpas.comnih.gov

A typical LLE protocol for extracting this compound from a biological matrix would involve the following steps:

| Step | Procedure | Purpose |

| 1. Aliquoting | A specific volume of the biological sample (e.g., plasma) is transferred to a clean extraction tube. | To ensure a precise starting volume for quantification. |

| 2. Internal Standard Spiking | A known amount of this compound solution is added to the sample. | To correct for variability during sample processing and analysis. |

| 3. pH Adjustment | A buffer solution may be added to adjust the pH of the sample. | To optimize the partitioning of the analyte into the organic phase. |

| 4. Extraction | An immiscible organic solvent (e.g., methyl tert-butyl ether) is added to the sample. The mixture is then vortexed to facilitate the transfer of the analyte from the aqueous to the organic phase. | To separate the analyte from the bulk of the biological matrix. |

| 5. Phase Separation | The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers. | To allow for the clean collection of the organic phase containing the analyte. |

| 6. Evaporation | The organic layer is transferred to a new tube and evaporated to dryness, typically under a stream of nitrogen. | To concentrate the analyte and remove the extraction solvent. |

| 7. Reconstitution | The dried residue is redissolved in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase). | To prepare the sample for injection into the analytical system. |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a more selective and often more efficient sample preparation technique compared to LLE. researchgate.net It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample, which is then eluted with a suitable solvent. For compounds like this compound, a C8 or C18 reversed-phase sorbent is commonly used. mdpi.com The selection of the sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and a clean extract. mdpi.com

An illustrative SPE protocol for this compound is outlined below:

| Step | Procedure | Purpose |

| 1. Sorbent Conditioning | The SPE cartridge is conditioned by passing a specific volume of methanol followed by water or an aqueous buffer. | To activate the sorbent and ensure reproducible retention of the analyte. |

| 2. Sample Loading | The pre-treated biological sample is loaded onto the conditioned cartridge. | To allow the analyte to bind to the sorbent material. |

| 3. Washing | The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences. | To eliminate matrix components that are not strongly retained on the sorbent. |

| 4. Elution | The analyte is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte from the sorbent. |

| 5. Evaporation and Reconstitution | The eluate is evaporated to dryness and reconstituted in the mobile phase. | To concentrate the analyte and prepare it for analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of molecules, including isotopically labeled compounds such as this compound. conicet.gov.arwordpress.com It provides detailed information about the chemical environment of atoms, allowing for the confirmation of the molecular structure and the position of isotopic labels. rsc.orgsymeres.com

Deuterium (B1214612) NMR Applications in Labeled Compound Analysis

Deuterium (²H) NMR is a specialized NMR technique that directly observes the deuterium nucleus. For this compound, ²H NMR is invaluable for confirming the presence and location of the deuterium atoms. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a proton (¹H) NMR spectrum, which simplifies spectral interpretation. sigmaaldrich.com This technique can be used to verify the successful incorporation of deuterium at the desired positions within the molecule and can also be used for quantitative purposes to determine the level of deuterium enrichment. sigmaaldrich.comresearchgate.net

Multidimensional NMR Techniques for Structural Elucidation

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Multidimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different atoms in the molecule. nih.govpeerj.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for determining the spatial proximity of atoms and can be relevant in confirming the structure of process-related impurities. wordpress.comnih.gov

Validation of Bioanalytical Methods Employing this compound

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility for its intended purpose. When using a stable isotope-labeled internal standard like this compound, the validation process follows established regulatory guidelines. fda.gov The use of such an internal standard is highly recommended as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby compensating for potential variability. kcasbio.combioanalysis-zone.comscispace.com

The key parameters evaluated during method validation are summarized in the following table: fda.govnih.gov

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among a series of measurements from the same sample. |

| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte over a defined range. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. |

| Matrix Effect | The influence of matrix components on the ionization of the analyte and internal standard. kcasbio.com |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. |

The acceptance criteria for these parameters are defined by regulatory bodies and must be met to ensure the method is fit for purpose. For instance, for accuracy and precision, the mean value should typically be within ±15% of the nominal value, and the coefficient of variation should not exceed 15%. fda.gov

Evaluation of Method Selectivity and Specificity

Method selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. Specificity confirms that the signal measured is unique to the analyte. For this compound, this involves ensuring no interference from endogenous matrix components, the unlabeled compound (3-O-Acetyl Ezetimibe), the parent drug (Ezetimibe), and other related impurities at the analyte's retention time.

The evaluation is typically performed by analyzing blank matrix samples (e.g., human plasma) from multiple sources, as well as these blank samples spiked with potential interfering substances. The chromatograms are compared with those from a spiked sample containing only this compound. The absence of any significant peak (typically defined as <20% of the lower limit of quantification response) at the retention time of the analyte in the blank and interference channels demonstrates method selectivity. scienceopen.comresearchgate.net

Table 1: Chromatographic Specificity Data This table contains representative data.

| Compound | Retention Time (min) | Response in Blank Matrix |

|---|---|---|

| This compound | 3.52 | Not Detected |

| Ezetimibe | 3.89 | Not Detected |

| Ezetimibe-d4 | 3.89 | Not Detected |

| Potential Impurity A | 4.15 | Not Detected |

Assessment of Linearity and Calibration Curve Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is established by analyzing a series of standards of known concentrations. For this compound, calibration standards are prepared by spiking blank plasma with the analyte to cover the expected in-study concentration range.

A typical calibration curve for LC-MS/MS analysis might range from 0.1 to 50 ng/mL. iosrjournals.org The curve is generated by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r²) is used to assess the quality of the fit. An r² value of >0.99 is generally considered acceptable. researchgate.net

Table 2: Linearity and Calibration Curve Parameters This table contains representative data.

| Parameter | Result |

|---|---|

| Calibration Curve Range | 0.10 - 50.00 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Regression Equation | y = 0.185x + 0.009 |

| Correlation Coefficient (r²) | 0.9992 |

Determination of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. These are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of each QC level on the same day. Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. For bioanalytical methods, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ), and the accuracy, expressed as percent relative error (%RE), should be within ±15% (±20% at the LLOQ). iosrjournals.orgfda.gov

Table 3: Intra-day and Inter-day Accuracy and Precision This table contains representative data. | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18, 3 runs) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%RE) | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%RE) | | Low (LQC) | 0.30 | 0.29 ± 0.02 | 6.9 | -3.3 | 0.31 ± 0.03 | 9.7 | +3.3 | | Medium (MQC) | 15.00 | 15.21 ± 0.61 | 4.0 | +1.4 | 14.85 ± 0.70 | 4.7 | -1.0 | | High (HQC) | 40.00 | 39.55 ± 1.31 | 3.3 | -1.1 | 40.72 ± 1.55 | 3.8 | +1.8 |

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. turkjps.org

The LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 20% of nominal) and precision (≤20% CV). fda.gov The LOD can be determined based on the signal-to-noise ratio (commonly a ratio of 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 4: LOD and LOQ Values This table contains representative data.

| Parameter | Value (ng/mL) | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.03 | Signal-to-Noise Ratio (S/N > 3) |

Investigation of Matrix Effects and Extraction Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. Extraction recovery measures the efficiency of the extraction procedure.

Matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.gov Consistent recovery and minimal matrix effect are crucial for a reliable method.

Table 5: Extraction Recovery and Matrix Effect This table contains representative data.

| QC Level (ng/mL) | Mean Extraction Recovery (%) | Precision (%CV) | Mean Matrix Effect (%) | Precision (%CV) |

|---|---|---|---|---|

| Low (0.30) | 91.5 | 5.8 | 96.2 (slight enhancement) | 7.1 |

Stability Assessment of Analytical Solutions and Reference Materials

The stability of this compound must be evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. This includes the stability of stock solutions and the stability of the analyte in the biological matrix under different storage and handling conditions.

Key stability tests include:

Freeze-Thaw Stability: Assesses stability after repeated freezing and thawing cycles.

Bench-Top Stability: Evaluates stability at room temperature for a period that mimics sample handling time.

Long-Term Stability: Determines stability in the matrix when stored at a specified temperature (e.g., -80°C) for an extended duration.

Stock Solution Stability: Confirms the stability of the reference material in its solvent at storage temperature.

QC samples at low and high concentrations are analyzed after exposure to these conditions, and the results are compared to the nominal concentrations. The mean concentration should be within ±15% of the nominal value. fda.gov

Table 6: Summary of Stability Assessment This table contains representative data.

| Stability Test | Condition | Duration | Mean % Change from Nominal |

|---|---|---|---|

| Freeze-Thaw | 3 cycles (-80°C to RT) | N/A | LQC: -4.5%HQC: -2.8% |

| Bench-Top | Room Temperature | 24 hours | LQC: -3.1%HQC: -1.9% |

| Long-Term | -80°C | 180 days | LQC: -6.8%HQC: -5.2% |

Research Applications of 3 O Acetyl Ezetimibe D4

Application as an Internal Standard in Bioanalytical Assays

The most prominent research application of 3-O-Acetyl Ezetimibe-d4 is its use as an internal standard in bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). iosrjournals.orgglobalresearchonline.net Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification because they share very similar physicochemical properties with the analyte of interest. iosrjournals.org

Accurate Quantification of Ezetimibe (B1671841) and its Metabolites in Biological Samples

In the analysis of biological samples such as plasma, the presence of various endogenous and exogenous substances can interfere with the measurement of the target analyte. iosrjournals.orgfda.gov this compound, when added to a biological sample at a known concentration, co-elutes chromatographically with the non-deuterated 3-O-Acetyl Ezetimibe. Because of their similar chemical nature, both the analyte and the internal standard experience similar effects from the sample matrix and during the sample preparation process, such as liquid-liquid extraction or solid-phase extraction. iosrjournals.orgnih.gov

The use of a deuterated internal standard like Ezetimibe-d4 has been shown to be effective in the simultaneous quantification of ezetimibe and its metabolites. nih.gov This principle is directly applicable to this compound for the specific and sensitive measurement of 3-O-Acetyl Ezetimibe. The mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio. iosrjournals.orgglobalresearchonline.net By comparing the peak area ratio of the analyte to the internal standard, a precise and accurate concentration of the analyte can be determined.

For instance, in LC-MS/MS methods developed for ezetimibe, specific precursor to product ion transitions are monitored. For ezetimibe, a common transition is m/z 408.0 → 270.8, while for its d4 internal standard, the transition is m/z 412.1 → 270.8. iosrjournals.org A similar principle would apply to 3-O-Acetyl Ezetimibe and its d4 standard, ensuring high selectivity and sensitivity.

Table 1: Representative LC-MS/MS Parameters for Ezetimibe and its Deuterated Internal Standard

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Ezetimibe | 408.0 | 270.8 |

| Ezetimibe-d4 | 412.1 | 270.8 |

This table is illustrative of the typical mass transitions used for ezetimibe and its d4 standard, as found in the literature. iosrjournals.org A similar approach would be used for this compound and its corresponding analyte.

Correction for Variability in Sample Processing and Mass Spectrometry Response

A significant advantage of using this compound as an internal standard is its ability to correct for variations that can occur during sample handling and analysis. Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in the injection volume or variations in the ionization efficiency within the mass spectrometer's ion source will affect both the analyte and the internal standard to a similar degree. iosrjournals.org

The ratio of the analyte signal to the internal standard signal remains constant, thus providing a reliable measure of the analyte's concentration, irrespective of these variations. This ensures the robustness and reproducibility of the bioanalytical method, which is a critical requirement for pharmacokinetic and toxicokinetic studies. Validation studies for such methods typically demonstrate high precision and accuracy over a range of concentrations. iosrjournals.orgglobalresearchonline.net

Table 2: Example of Precision and Accuracy Data from a Validated Bioanalytical Method for Ezetimibe using Ezetimibe-d4

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | 4.38 | 2.00 | 4.06 | 1.50 |

| Low QC | 0.3 | 1.50 | 0.44 | 3.32 | -0.33 |

| Medium QC | 4 | 4.27 | -1.50 | 2.76 | -0.75 |

| High QC | 16 | 1.08 | -0.63 | 1.69 | -1.06 |

Data adapted from a study on ezetimibe quantification. iosrjournals.org LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error. This demonstrates the level of precision and accuracy achievable with a deuterated internal standard.

Metabolic Pathway Elucidation and Kinetic Isotope Effect (KIE) Studies

Stable isotope-labeled compounds like this compound are also powerful tools for investigating the metabolic fate of drugs and their metabolites. clearsynth.com

Tracing the Fate of Ezetimibe and its Derivatives in Biological Systems

By administering a mixture of the deuterated and non-deuterated compound, researchers can trace the metabolic pathways of 3-O-Acetyl Ezetimibe in vivo or in vitro. The unique mass signature of the deuterium-labeled compound allows for the clear identification of its metabolites by mass spectrometry. This "isotope tracing" technique can help to identify novel metabolites and to understand the sequence of metabolic reactions. For instance, it can be determined if 3-O-Acetyl Ezetimibe is further metabolized and what the resulting products are.

Investigating Deuterium's Influence on Metabolic Stability and Enzyme Interactions

The presence of deuterium (B1214612) can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the breaking of a C-H bond is the rate-limiting step in a metabolic transformation, replacing hydrogen with deuterium can slow down the reaction.

In the context of this compound, if the deuterium atoms are placed at a site of metabolic modification, a KIE could be observed. This would provide valuable information about the mechanism of the enzymatic reaction responsible for its metabolism. For example, if the acetyl group is enzymatically removed, and the deuterium labeling affects the rate of this hydrolysis, it would suggest a specific interaction with the enzyme's active site. Such studies are crucial for understanding the metabolic stability of the compound and for predicting potential drug-drug interactions. researchgate.net

Impurity Profiling and Degradation Product Analysis of Ezetimibe

3-O-Acetyl Ezetimibe is recognized as a potential impurity in the synthesis of Ezetimibe or a degradation product that can form during storage. axios-research.comorientjchem.org Therefore, accurate monitoring of its levels is essential for quality control of the active pharmaceutical ingredient (API) and its formulations.

This compound can be used as a reference standard in methods developed to identify and quantify the 3-O-Acetyl Ezetimibe impurity. By spiking the deuterated standard into a sample of the drug substance, it is possible to accurately determine the concentration of the corresponding non-deuterated impurity. This is particularly important in forced degradation studies, where the drug is subjected to stress conditions such as acid, base, oxidation, and heat to identify potential degradation products. orientjchem.orgnih.gov The use of a labeled standard ensures that the quantification of the impurity is not affected by the complex matrix of the degraded sample.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a cornerstone of pharmaceutical quality control, ensuring that a drug substance can maintain its identity, purity, and potency over time. These methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products or impurities that may arise under various stress conditions.

In the context of ezetimibe, numerous stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), have been developed. derpharmachemica.comnih.govajol.infoijpsr.com These methods are validated by subjecting ezetimibe to forced degradation under conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. derpharmachemica.comresearchgate.net The goal is to prove that the analytical procedure can effectively resolve the main drug peak from all potential degradation products, thus providing an accurate measure of the drug's stability. derpharmachemica.comderpharmachemica.com

The compound 3-O-Acetyl Ezetimibe is a known related substance and potential degradation product of ezetimibe. scribd.comsynzeal.com Therefore, a stability-indicating method for ezetimibe must be able to separate it from this acetyl impurity. While the initial development of such chromatographic methods often uses the non-labeled impurity, the deuterated version, This compound , plays a crucial role in the method's validation and subsequent application, particularly when coupled with mass spectrometry (MS). It serves as a precise internal standard for the quantification of the 3-O-Acetyl Ezetimibe impurity that may form during stability studies. This ensures that even trace amounts of the degradant are measured accurately, which is critical for setting appropriate specifications and shelf-life for the drug product.

Table 1: Example of Stress Conditions for Ezetimibe Stability Studies

| Stress Condition | Typical Reagent/Method | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 N Hydrochloric Acid (HCl) at 80°C | To test degradation in acidic environments. nih.gov |

| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) at 80°C | To test degradation in basic environments. nih.gov |

| Oxidation | Hydrogen Peroxide (H₂O₂) | To simulate oxidative degradation. ijpsr.com |

| Thermal Degradation | Dry heat (e.g., 105°C) | To assess the effect of high temperatures on drug stability. ijpsr.com |

| Photolysis | Exposure to UV light | To determine light sensitivity. akjournals.com |

Identification and Characterization of Related Substances

Pharmaceutical purity is paramount for safety and efficacy. Regulatory bodies require rigorous control over impurities in drug substances and products. ontosight.ai Analytical methods are developed to detect, identify, and quantify these related substances, which can be process-related (from the synthesis) or degradation-related. akjournals.comclearsynth.com For ezetimibe, several impurities have been identified, including desfluoro ezetimibe, ezetimibe ketone, and various isomers. akjournals.compharmaffiliates.comijpsr.com

This compound is a vital reference material for the management of its non-labeled counterpart, the 3-O-Acetyl Ezetimibe impurity. Its primary application is as an internal standard for quantitative analysis. When analyzing a sample of ezetimibe for impurities using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of this compound is added. Because the deuterated standard has nearly identical chemical and physical properties to the actual impurity, it behaves similarly during sample extraction and chromatographic separation. wuxiapptec.com However, due to its higher mass (from the deuterium atoms), the mass spectrometer can distinguish it from the non-labeled impurity. By comparing the detector response of the impurity to that of the known quantity of the internal standard, a highly accurate and precise quantification of the impurity can be achieved.

Table 2: Selected Ezetimibe Impurities and their Classification

| Impurity Name | Classification | Reference |

|---|---|---|

| Desfluoro Ezetimibe | Process-Related | akjournals.com |

| Ezetimibe Ketone | Degradation-Related | akjournals.com |

| Ezetimibe Diol Impurity | Process-Related | akjournals.compharmaffiliates.com |

| 3-O-Acetyl Ezetimibe | Related Substance/Impurity | scribd.comsynzeal.com |

| 3'-Anhydro Ezetimibe | Related Impurity | ontosight.ai |

Contributions to Pharmacokinetic Research Methodologies

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to understanding its behavior in the body. These studies rely on highly sensitive and accurate bioanalytical methods to measure drug and metabolite concentrations in biological matrices like blood or plasma. wuxiapptec.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its selectivity and sensitivity. scispace.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice in LC-MS/MS assays to ensure reliability. kcasbio.comnebiolab.com These standards are compounds where atoms like hydrogen, carbon, or nitrogen are replaced with their stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). acanthusresearch.com

This compound exemplifies the ideal internal standard for quantifying the 3-O-Acetyl Ezetimibe compound in a biological sample. If 3-O-Acetyl Ezetimibe were a metabolite of ezetimibe being investigated in a PK study, its deuterated analog would be indispensable. The SIL-IS is added to patient samples at the beginning of the preparation process. kcasbio.com It co-elutes with the non-labeled analyte and experiences the same extraction inefficiencies and matrix effects (ionization suppression or enhancement in the MS source). wuxiapptec.comscispace.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly accurate and reproducible quantification. nebiolab.com This approach is superior to using a structural analog as an internal standard, as even minor structural differences can lead to different chromatographic behavior and susceptibility to matrix effects. scispace.com The use of Ezetimibe-d4 as an internal standard for quantifying ezetimibe in human plasma has been documented in pharmacokinetic interaction studies, highlighting the critical role of such deuterated standards. nih.gov

Table 3: Role of this compound in Research Methodologies

| Application Area | Specific Role of this compound | Key Advantage |

|---|---|---|

| Stability-Indicating Methods | Internal standard for precise quantification of the 3-O-Acetyl Ezetimibe degradant. | High accuracy in stability assessment and shelf-life determination. |

| Impurity Characterization | Reference standard for the accurate quantification of the 3-O-Acetyl Ezetimibe impurity. | Ensures compliance with regulatory limits on impurities. |

| Pharmacokinetic Research | Internal standard for bioanalysis of the 3-O-Acetyl Ezetimibe metabolite/analyte. | Corrects for variability in sample processing and matrix effects, ensuring reliable PK data. wuxiapptec.comscispace.com |

Future Perspectives in Deuterated Pharmaceutical Research

Advancements in Deuterium (B1214612) Labeling Technologies and Accessibility

The creation of deuterated compounds, including complex molecules like 3-O-Acetyl Ezetimibe-d4, is becoming increasingly efficient due to significant progress in labeling technologies. researchgate.net Historically, the synthesis of such molecules involved multi-step, often low-yield processes. However, modern synthetic methods are revolutionizing the field.

Key advancements include:

Late-Stage Functionalization: Methodologies that allow for the introduction of deuterium into a molecule at a late stage of synthesis are highly valuable. acs.org Techniques such as C-H (carbon-hydrogen) bond activation enable the direct and selective replacement of hydrogen with deuterium on a nearly complete molecular scaffold. acs.org This approach is more efficient than building the molecule from simple deuterated precursors.

Catalytic Hydrogen Isotope Exchange (HIE): The development of novel catalysts, including those based on earth-abundant metals, has made HIE reactions more practical and cost-effective. researchgate.net These methods facilitate the exchange of hydrogen atoms for deuterium from sources like heavy water (D₂O), which is more economical than traditionally used deuterium gas (D₂).

Improved Selectivity: A significant challenge in deuteration is ensuring the isotope is placed at the correct position within the molecule (regioselectivity). Recent breakthroughs have led to highly selective deuteration reactions, which is crucial for maximizing the desired therapeutic effects and for creating specific internal standards for analysis. researchgate.net

These technological strides are enhancing the accessibility of deuterated compounds. globalgrowthinsights.com As synthesis becomes more straightforward and less expensive, a wider range of deuterated molecules can be produced for research, from novel drug candidates to analytical standards like this compound. wiseguyreports.com This increased availability is expected to accelerate the pace of drug discovery and development. globenewswire.com

Integration of Deuterated Standards in High-Throughput Bioanalytical Platforms

In modern drug development, researchers must analyze a vast number of biological samples to understand a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net High-throughput screening (HTS) platforms, which automate this analysis, are essential for handling this volume. ymaws.com Within these platforms, deuterated compounds like this compound and its parent compound, Ezetimibe-d4, play a critical role as internal standards. veeprho.comclearsynth.com

An internal standard (IS) is a compound added in a known quantity to every sample before analysis. Its purpose is to correct for any variability that might occur during sample preparation and analysis, ensuring the final measurement is accurate. pharmafocusasia.com Deuterated compounds are considered the "gold standard" for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a core technology in bioanalysis. researchgate.netresearchgate.net

The advantages of using deuterated internal standards are clear:

Near-Identical Properties: A deuterated standard has nearly the same physical and chemical properties as the non-deuterated drug (the analyte). unibestpharm.com This means it behaves similarly during sample extraction, purification, and chromatographic separation.

Mass-Based Distinction: Despite their similarities, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass. This allows for precise and independent measurement of both compounds.

Improved Accuracy and Precision: By correcting for sample-to-sample variations, deuterated standards significantly enhance the reliability and robustness of quantitative bioanalysis. pharmafocusasia.com This is crucial for pharmacokinetic studies that determine how a drug behaves in the body over time. veeprho.com

The integration of deuterated standards into automated, high-throughput systems allows for the rapid and reliable quantification of drug concentrations, accelerating the drug development pipeline. ymaws.com

Table 1: Characteristics of an Ideal Internal Standard for High-Throughput Bioanalysis

| Feature | Description | Why Deuterated Standards are Ideal |

| Co-elution | The internal standard should exit the chromatography column at the same time as the analyte. | Deuterated standards have nearly identical chromatographic behavior to their non-deuterated counterparts. pharmafocusasia.com |

| Similar Extraction Recovery | The standard should be recovered from the biological sample (e.g., plasma) at the same efficiency as the analyte. | The similar physicochemical properties ensure that what happens to the analyte during extraction also happens to the standard. |

| Similar Ionization Efficiency | In the mass spectrometer, the standard and analyte should ionize with similar efficiency. | Minor differences in ionization can occur, but they are generally more predictable than with structurally different standards. |

| Mass Distinguishability | The standard must have a different mass-to-charge ratio (m/z) from the analyte for separate detection. | The incorporation of deuterium atoms (each adding one mass unit) provides a clear and distinct mass shift. |

| No Isotopic Crosstalk | The signal from the standard should not interfere with the signal from the analyte, and vice versa. | A sufficient number of deuterium atoms (typically 3 or more) prevents overlap between the isotopic distributions of the two compounds. |

Computational Approaches for Predicting Deuterium Effects on Molecular Behavior

The decision of where to place deuterium atoms in a drug molecule is critical and can be guided by powerful computational tools. nih.gov These in silico methods allow researchers to predict how deuteration will affect a molecule's behavior before it is even synthesized, saving significant time and resources. ajchem-a.com

Computational approaches are being used in several key ways:

Predicting Metabolic "Soft Spots": One of the primary goals of deuteration is to slow down metabolic breakdown. nih.gov Computational models can predict the sites on a molecule most likely to be metabolized by enzymes like Cytochrome P450 (CYP450). nih.gov By identifying these "soft spots," researchers can strategically place deuterium atoms to strengthen the C-D bond, thereby hindering metabolism at that site.

Modeling the Kinetic Isotope Effect (KIE): The slowing of a reaction rate due to isotopic substitution is known as the kinetic isotope effect. Computational chemistry methods, such as Density Functional Theory (DFT) and quantum-chemical calculations, can model the energy of C-H versus C-D bonds and predict the magnitude of the KIE. fugaku100kei.jpmdpi.com This helps in understanding whether deuteration at a specific position will have a meaningful impact on the drug's half-life.

Simulating Molecular Interactions: Advanced computational methods can simulate how a deuterated drug interacts with its biological target (e.g., an enzyme or receptor). mdpi.com While deuteration is a subtle change, it can alter bond lengths and vibrational energies, which may slightly modify how a drug binds to its target. unibestpharm.commdpi.com These simulations provide insights into potential changes in drug potency or selectivity. nih.gov

While these computational predictions are powerful, they must be validated by experimental data. nih.gov The future of deuterated pharmaceutical research lies in a synergistic approach, where in silico predictions guide efficient experimental design, leading to the faster development of safer and more effective drugs. ajchem-a.com

Table 2: Computational Tools in Deuterated Drug Research

| Computational Method | Application in Deuteration Research | Example |

| Molecular Docking | Predicts how a drug molecule fits into the active site of a metabolizing enzyme (e.g., CYP450). | Identifying which C-H bonds are positioned for oxidative metabolism, making them prime candidates for deuteration. nih.gov |

| Quantum Mechanics (QM) | Calculates the energies of molecules and transition states to predict reaction rates and the magnitude of the KIE. mdpi.com | Determining if the energy barrier to break a C-D bond is significantly higher than for a C-H bond in a specific reaction. fugaku100kei.jp |

| Molecular Dynamics (MD) Simulations | Simulates the movement of a drug and its target protein over time. | Assessing how deuteration might alter the flexibility of a molecule or its binding dynamics with a receptor. mdpi.com |

| Metabolism Prediction Software | Utilizes rule-based or machine learning models to predict the sites of metabolism on a molecule. | Software like IMPACTS can model CYP-drug transition states for deuterated compounds to predict likely metabolites. nih.gov |

Q & A

Q. How do ethical guidelines apply to studies using deuterated compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.